molecular formula C20H20N4 B14175680 N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine

N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine

Cat. No.: B14175680
M. Wt: 316.4 g/mol
InChI Key: FJOQIFPIIVOWOU-CJLVFECKSA-N
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Description

N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine is a complex organic compound that features a naphthalene ring, a pyridine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine typically involves the condensation of naphthalen-1-ylmethylidene with 4-(pyridin-2-yl)piperazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-ylmethylidene oxides, while reduction could produce naphthalen-1-ylmethylidene amines.

Scientific Research Applications

N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-ylmethylidene derivatives: These compounds share the naphthalene ring structure and have similar chemical properties.

    Pyridin-2-ylpiperazine derivatives: These compounds contain the pyridine and piperazine rings and exhibit similar biological activities.

Uniqueness

N-[(E)-naphthalen-1-ylmethylidene]-4-(pyridin-2-yl)piperazin-1-amine is unique due to its specific combination of structural elements, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20N4

Molecular Weight

316.4 g/mol

IUPAC Name

(E)-1-naphthalen-1-yl-N-(4-pyridin-2-ylpiperazin-1-yl)methanimine

InChI

InChI=1S/C20H20N4/c1-2-9-19-17(6-1)7-5-8-18(19)16-22-24-14-12-23(13-15-24)20-10-3-4-11-21-20/h1-11,16H,12-15H2/b22-16+

InChI Key

FJOQIFPIIVOWOU-CJLVFECKSA-N

Isomeric SMILES

C1CN(CCN1C2=CC=CC=N2)/N=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)N=CC3=CC=CC4=CC=CC=C43

solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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